DPCPX (DPCPX) is a synthetic xanthine derivative categorized as a selective antagonist for the adenosine A1 receptor (A1R). [, , , , , , ] This selectivity makes it an invaluable tool for investigating the physiological roles of A1R in various biological systems. DPCPX is often used in research exploring the functions of adenosine and its receptors in the cardiovascular system, central nervous system, and other tissues. [, , , , , , , , , , , , , , ]
The compound was synthesized by Dr. R. James at ICI Pharmaceuticals and is primarily used in research settings to study the role of adenosine receptors in various biological processes. It falls under the category of xanthine derivatives, which are known for their diverse biological activities, including effects on the central nervous system and cardiovascular functions .
The synthesis of 8-cyclopentyl-1,3-dipropylxanthine involves several steps, typically starting from xanthine or its derivatives. The synthesis can be summarized as follows:
The exact reaction conditions (temperature, solvent, and catalysts) can vary depending on the specific synthetic route employed but generally involve organic solvents and careful temperature control to optimize yields .
The molecular formula of 8-cyclopentyl-1,3-dipropylxanthine is , with a molar mass of approximately 304.39 g/mol.
The three-dimensional structure can be modeled using software tools that allow visualization of molecular interactions, which are crucial for understanding binding affinities and receptor interactions .
8-Cyclopentyl-1,3-dipropylxanthine primarily participates in reactions involving:
The mechanism of action of 8-cyclopentyl-1,3-dipropylxanthine involves:
8-Cyclopentyl-1,3-dipropylxanthine has several significant applications in scientific research:
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), systematically named as 8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione, is a synthetic xanthine derivative with the empirical formula C₁₆H₂₄N₄O₂ and a molecular weight of 304.39 g/mol [1] [10]. It appears as a white crystalline solid with a melting point range of 191–194°C [4]. The compound features a xanthine core modified at three critical positions: a cyclopentyl group at the C8 position and propyl chains at the N1 and N3 positions. This structural configuration is critical for its receptor affinity and selectivity [7].
The SMILES notation (CCCN1C(=O)N(CCC)c2nc([nH]c2C1=O)C3CCCC3) and InChI key (FFBDFADSZUINTG-UHFFFAOYSA-N) provide unambiguous representations of its atomic connectivity [1]. DPCPX exhibits distinct solubility profiles: highly soluble in dimethyl sulfoxide (DMSO; >10 mg/mL), moderately soluble in ethanol (4 mg/mL) and 0.1 M sodium hydroxide (2 mg/mL), but insoluble in water [1]. Its UV-visible spectrum in ethanol shows a maximum absorbance (εmax) of 14,800 at 276 nm, facilitating analytical detection [1].
Property | Value |
---|---|
Empirical Formula | C₁₆H₂₄N₄O₂ |
Molecular Weight | 304.39 g/mol |
Melting Point | 191–194°C |
Solubility in DMSO | >10 mg/mL |
Solubility in 0.1 M NaOH | 2 mg/mL |
Solubility in Ethanol | 4 mg/mL |
εmax in Ethanol | 14,800 at 276 nm |
CAS Registry Number | 102146-07-6 |
DPCPX emerged in the late 1980s as part of efforts to develop selective adenosine receptor antagonists. A landmark 1987 study by Lohse et al. characterized it as a high-affinity antagonist radioligand for A₁ adenosine receptors [2] [8]. Using [³H]DPCPX (specific activity: 105 Ci/mmol), researchers demonstrated saturable binding to A₁ receptors in bovine brain, bovine heart, rat brain, and rat adipocyte membranes, with dissociation constants (KD) ranging between 50–190 pM [2] [8]. Notably, nonspecific binding was exceptionally low (<1% of total binding in neuronal tissues), making it superior to earlier radioligands like [³H]N6-phenylisopropyladenosine [8].
Pharmacological assays revealed DPCPX competitively antagonized adenosine-mediated inhibition of adenylate cyclase in rat adipocytes (A₁ receptor; Ki = 0.45 nM) and stimulation in human platelets (A₂ receptor; Ki = 330 nM) [2]. This established its >700-fold selectivity for A₁ over A₂ receptors—a breakthrough compared to nonselective xanthines like caffeine [2] [4]. DPCPX (initially coded PD 116,948) became a foundational tool for probing A₁ receptor physiology in the CNS, cardiovascular system, and cancer [1] [6].
DPCPX exhibits nanomolar affinity for A₁ adenosine receptors (Ki or KD ≈ 0.1–0.45 nM) but only micromolar affinity for other subtypes [2] [6] [9]. This selectivity arises from its structural features: the C8 cyclopentyl group fits the A₁ receptor’s hydrophobic pocket, while the N1/N3 propyl chains minimize interactions with non-A₁ subtypes [4] [7].
Receptor Subtype | Affinity (Ki or KD) | Primary Signaling Pathway | DPCPX Action |
---|---|---|---|
A₁ | 0.1–0.45 nM | Gi/o (↓ cAMP) | Potent antagonist |
A2A | 330–1,400 nM | Gs (↑ cAMP) | Weak antagonist |
A2B | >10,000 nM | Gs/Gq (↑ cAMP/Ca²⁺) | Negligible effect |
A₃ | >10,000 nM | Gi/o (↓ cAMP) | Negligible effect |
In binding assays, DPCPX’s affinity ratio for A₁/A2A receptors exceeds 700:1, with minimal activity at A2B and A₃ subtypes even at micromolar concentrations [2] [9]. This specificity enables precise investigation of A₁-mediated effects, such as:
A minor caveat is DPCPX’s inhibition of phosphodiesterase-4 (PDE4) at high concentrations (IC50 ≈ 10 μM), though this is ~20,000-fold weaker than its A₁ antagonism [4]. Thus, at typical experimental doses (nM–μM), its effects are predominantly receptor-mediated.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7